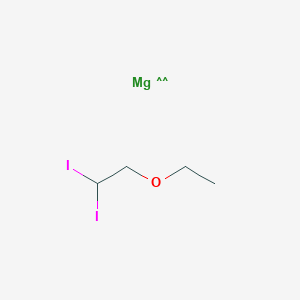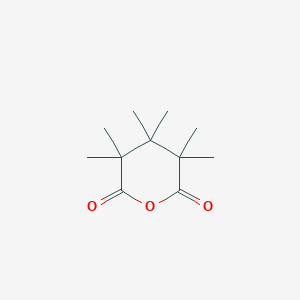
3,3,4,4,5,5-Hexamethyloxane-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,4,4,5,5-Hexamethyloxane-2,6-dione is an organic compound characterized by its unique structure, which includes a six-membered oxane ring with three pairs of methyl groups attached to the third, fourth, and fifth carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,5,5-Hexamethyloxane-2,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diketone with a diol in the presence of an acid catalyst to form the oxane ring. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 3,3,4,4,5,5-Hexamethyloxane-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the diketone groups into alcohols.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxane derivatives.
Scientific Research Applications
3,3,4,4,5,5-Hexamethyloxane-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3,4,4,5,5-Hexamethyloxane-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. The pathways involved may include inhibition of metabolic processes or disruption of cellular signaling pathways.
Comparison with Similar Compounds
3,3,4,4,5,5-Hexamethylcyclohexane-2,6-dione: Similar structure but with a cyclohexane ring instead of an oxane ring.
3,3,4,4,5,5-Hexamethylpentane-2,6-dione: Similar structure but with a pentane chain instead of an oxane ring.
Uniqueness: 3,3,4,4,5,5-Hexamethyloxane-2,6-dione is unique due to its oxane ring structure, which imparts different chemical properties and reactivity compared to its cyclohexane and pentane analogs. This uniqueness makes it valuable for specific applications where the oxane ring’s properties are advantageous.
Properties
CAS No. |
115942-54-6 |
|---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
3,3,4,4,5,5-hexamethyloxane-2,6-dione |
InChI |
InChI=1S/C11H18O3/c1-9(2)7(12)14-8(13)10(3,4)11(9,5)6/h1-6H3 |
InChI Key |
VZKSNWYVJVSSNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)OC(=O)C(C1(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(2-Hexyldecyl)oxy]ethoxy}ethan-1-ol](/img/structure/B14302092.png)
![2,2'-[Hexane-1,6-diylbis(methylazanediyl)]di(ethane-1-thiol)](/img/structure/B14302105.png)
![1-{3-[(Trimethylsilyl)oxy]cyclohex-2-en-1-yl}pyridin-1-ium iodide](/img/structure/B14302115.png)
![1,2-Propanedione, 1-[4-(acetyloxy)phenyl]-](/img/structure/B14302123.png)
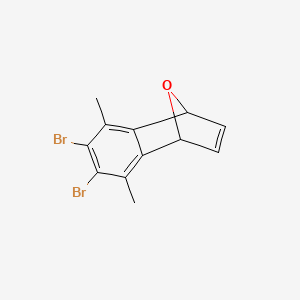
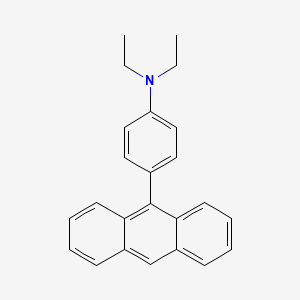
![N,N'-(Hexane-1,6-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide]](/img/structure/B14302132.png)
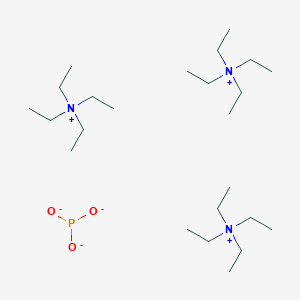
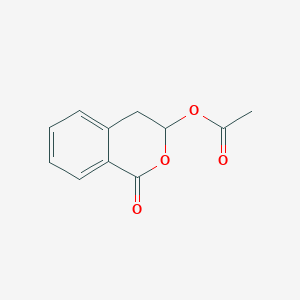
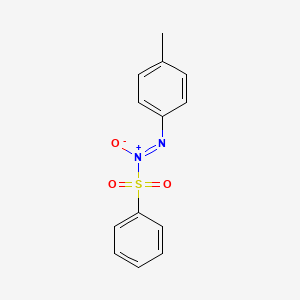
![Acetic acid;[(4-fluorophenyl)-dimethylsilyl]methanol](/img/structure/B14302158.png)
